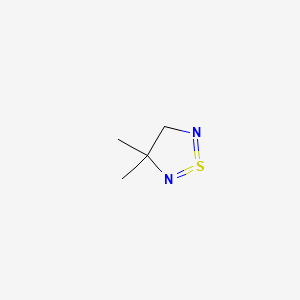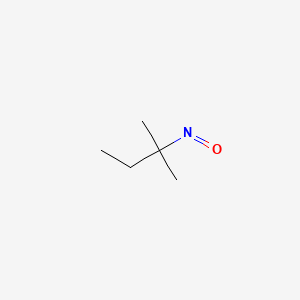
Butane, 2-methyl-2-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2-methyl-2-nitroso- is an organic compound with the chemical formula C₄H₉NOThis compound is characterized by its blue liquid appearance and is primarily used in chemical research as a spin trap, which means it binds to radicals .
Métodos De Preparación
The synthesis of Butane, 2-methyl-2-nitroso- involves several steps:
Oxidation of tert-butylamine: The initial step involves the oxidation of tert-butylamine to form 2-methyl-2-nitropropane.
Reduction of 2-methyl-2-nitropropane: This compound is then reduced to form N-tert-butylhydroxylamine.
Oxidation of N-tert-butylhydroxylamine: Finally, N-tert-butylhydroxylamine is oxidized to produce 2-methyl-2-nitrosopropane
Análisis De Reacciones Químicas
Butane, 2-methyl-2-nitroso- undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can act as an electrophile in substitution reactions, transforming sulfones into aldehydes.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and zinc dust for reduction. The major products formed from these reactions are dependent on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Butane, 2-methyl-2-nitroso- has several applications in scientific research:
Spin Trapping: It is used as a spin trap in electron spin resonance studies to detect and analyze unstable free radicals
Organic Synthesis: It serves as an electrophile in organic synthesis, particularly in transforming sulfones into aldehydes.
Polymerization: It is an efficient regulator of the radical polymerization of methyl methacrylate through the ‘pseudoliving’ chain mechanism.
Mecanismo De Acción
The mechanism by which Butane, 2-methyl-2-nitroso- exerts its effects involves its ability to trap free radicals. This compound binds to unstable free radicals, forming stable paramagnetic nitroxide radicals that can be detected and analyzed by electron spin resonance spectroscopy . This trapping mechanism is particularly useful for studying carbon-centered tyrosyl radicals.
Comparación Con Compuestos Similares
Butane, 2-methyl-2-nitroso- is unique due to its specific structure and reactivity. Similar compounds include:
- Ethylamine
- Ethylenediamine
- Propylamine
- Isopropylamine
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Isobutylamine
- tert-Butylamine
- n-Butylamine
- sec-Butylamine
- Putrescine
These compounds share some structural similarities but differ in their specific chemical properties and reactivity.
Propiedades
Número CAS |
34946-78-6 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
2-methyl-2-nitrosobutane |
InChI |
InChI=1S/C5H11NO/c1-4-5(2,3)6-7/h4H2,1-3H3 |
Clave InChI |
CCRGYMRZYGPFRS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
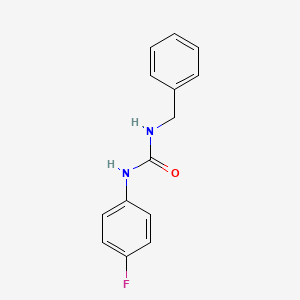
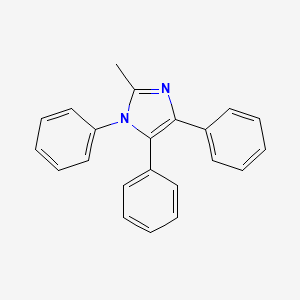
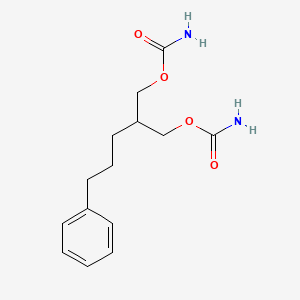

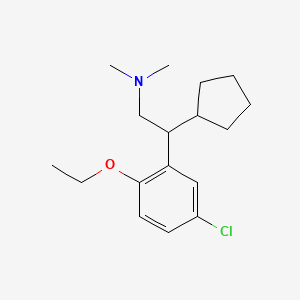
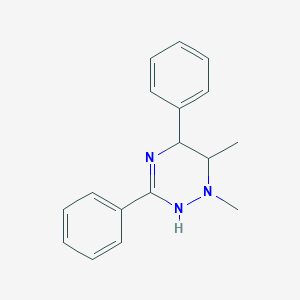
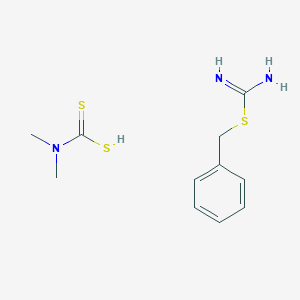
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
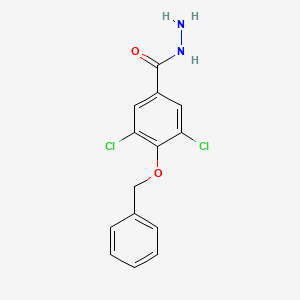
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
